molecular formula C17H14N4OS B7751836 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7751836
M. Wt: 322.4 g/mol
InChI Key: XRJRNBQRUPQVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a furan ring, a pyrimidine ring, and various functional groups

Preparation Methods

The synthesis of 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Attachment of the furan ring to the pyrimidine core: This step often involves nucleophilic substitution reactions.

    Introduction of the methylsulfanyl group: This can be done via thiolation reactions.

    Final assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other furan and pyrimidine derivatives, such as:

Compared to these compounds, 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE may offer unique properties due to the presence of the methylsulfanyl group and the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-23-17-20-15(12-6-3-2-4-7-12)14(10-18)16(21-17)19-11-13-8-5-9-22-13/h2-9H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJRNBQRUPQVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCC2=CC=CO2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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